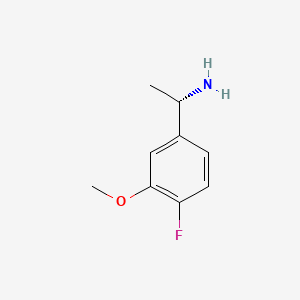

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Descripción general

Descripción

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis often begins with a commercially available precursor such as 4-fluoro-3-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the synthesis may involve more scalable and cost-effective methods, such as:

Catalytic Hydrogenation: Using a metal catalyst under hydrogen pressure to reduce the intermediate compounds.

Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine: The enantiomer of the compound with potentially different biological activities.

1-(4-Fluoro-3-methoxyphenyl)propanamine: A similar compound with an additional carbon in the side chain.

1-(4-Fluoro-3-methoxyphenyl)butanamine: Another analog with a longer side chain.

Uniqueness

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups, which can influence its reactivity and biological activity.

Actividad Biológica

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as (S)-4-fluoro-3-methoxyphenethylamine, is a chiral compound belonging to the phenethylamine class. Its unique structural features, including a fluorine atom and a methoxy group on the aromatic ring, contribute to its biological activity, particularly in neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Chirality | Chiral center at the ethanamine moiety |

| Functional Groups | Fluorine (F) and methoxy (OCH₃) substituents |

| Chemical Class | Phenethylamines |

The presence of the amine functional group indicates potential interactions with various receptors in the central nervous system, particularly those involved in mood regulation.

This compound primarily acts as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism is critical for enhancing neurotransmitter availability in synaptic clefts, which can lead to improved mood and cognitive function. The compound's ability to mimic natural neurotransmitters allows it to engage with various receptors effectively, potentially influencing several signaling pathways involved in mood disorders.

Comparative Analysis with Similar Compounds

Research has shown that compounds with similar structures exhibit various pharmacological effects. The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)propan-2-amine | Similar phenyl substitution | Potentially acts on monoamine transporters |

| 1-(3-Methoxyphenyl)propan-2-amine | Methoxy substitution on different ring | Similar reuptake inhibition properties |

| 2-(4-Fluorophenyl)ethanamine | Fluorine substitution on ethyl chain | Comparable interaction with receptors |

The distinct combination of substituents in this compound enhances its selectivity and efficacy compared to others in this class .

Antidepressant Potential

A study examining the effects of this compound in animal models demonstrated significant antidepressant-like effects. The compound was administered in varying doses, leading to notable improvements in behavioral tests commonly used to assess depression and anxiety .

Neuropharmacological Applications

Further research indicates that this compound may have applications beyond mood disorders. Its interaction with neurotransmitter systems suggests potential benefits in treating conditions such as anxiety disorders and ADHD. A study highlighted its ability to enhance cognitive function through modulation of dopaminergic pathways .

Cytotoxicity and Safety Profile

Investigations into the cytotoxic effects of this compound revealed a favorable safety profile. In vitro assays showed minimal toxicity against non-cancerous cell lines while exhibiting significant activity against cancerous cells . This characteristic positions it as a promising candidate for further exploration in cancer therapeutics.

Propiedades

IUPAC Name |

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQFKDHMDFLHO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660898 | |

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-59-5 | |

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.